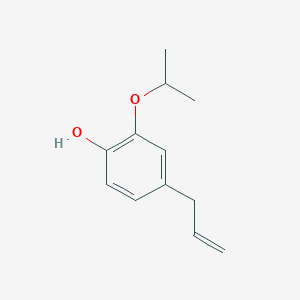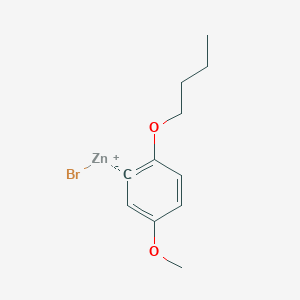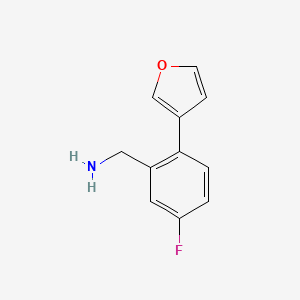
(5-Fluoro-2-(furan-3-yl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-2-(furan-3-yl)phenyl)methanamine is an organic compound that belongs to the class of aralkylamines This compound features a furan ring substituted with a fluorine atom and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-(furan-3-yl)phenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrobenzaldehyde and furan-3-carboxylic acid.
Reduction: The nitro group of 5-fluoro-2-nitrobenzaldehyde is reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reaction: The resulting amine is then coupled with furan-3-carboxylic acid using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-(furan-3-yl)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like hypervalent iodine or TEMPO.
Reduction: The compound can undergo reduction reactions to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO in mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Fluoro-2-(furan-3-yl)phenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-(furan-3-yl)phenyl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-Phenylfuran-2-yl)methanamine: Similar structure but lacks the fluorine atom.
(5-(p-tolyl)furan-2-yl)methanamine: Contains a tolyl group instead of a fluorine atom.
(5-(pyridin-3-yl)furan-2-yl)methanamine: Contains a pyridinyl group.
Uniqueness
(5-Fluoro-2-(furan-3-yl)phenyl)methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H10FNO |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
[5-fluoro-2-(furan-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C11H10FNO/c12-10-1-2-11(9(5-10)6-13)8-3-4-14-7-8/h1-5,7H,6,13H2 |
InChI Key |
SHJHSDCAUMVUFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CN)C2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


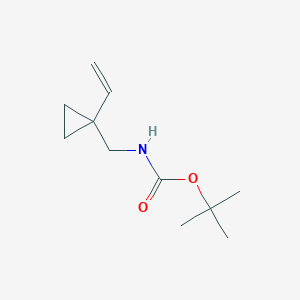
![3-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14882533.png)
![6-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14882535.png)

![[3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14882544.png)
![(3E)-3-{1-[(2-hydroxy-5-methylphenyl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14882549.png)
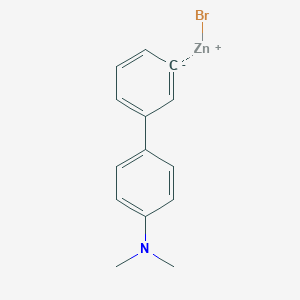

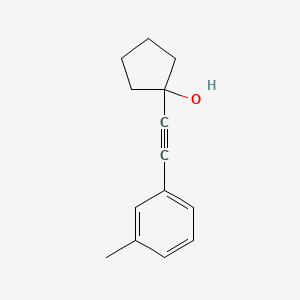
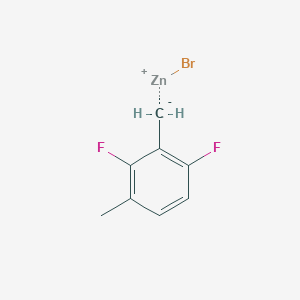
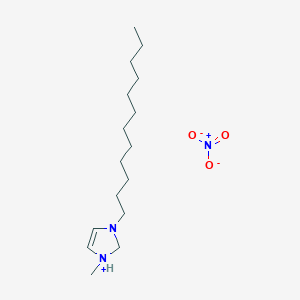
![(S)-4-Ethyl-4-hydroxy-8-methoxy-1,4-dihydro-3H-pyrano[3,4-c]pyridin-3-one](/img/structure/B14882590.png)
